
N-(2-chloro-5-nitrophenyl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-nitrophenyl)-4-phenylbutanamide is an organic compound characterized by its unique chemical structure, which includes a chloro and nitro group attached to a phenyl ring, and a butanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-4-phenylbutanamide typically involves the reaction of 2-chloro-5-nitroaniline with 4-phenylbutanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
化学反応の分析
Types of Reactions
N-(2-chloro-5-nitrophenyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-chloro-5-nitrophenyl)-4-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(2-chloro-5-nitrophenyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-nitrophenyl isothiocyanate
- 2-Chloro-5-nitrophenyl isocyanate
- 2-Chloro-5-nitroaniline
Uniqueness
N-(2-chloro-5-nitrophenyl)-4-phenylbutanamide is unique due to its specific combination of functional groups and its structural framework. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure and reactivity make it a valuable molecule for research and industrial applications
特性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-14-10-9-13(19(21)22)11-15(14)18-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFFVSZCHNWCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
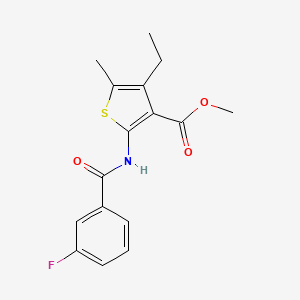
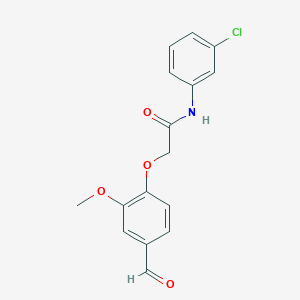
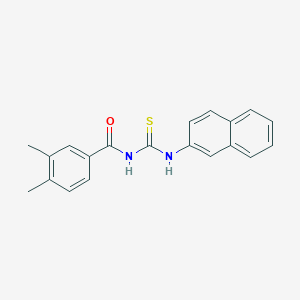
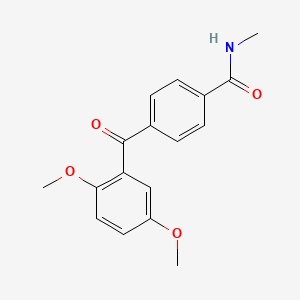
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B5864724.png)
![3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5864728.png)
![N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide](/img/structure/B5864731.png)
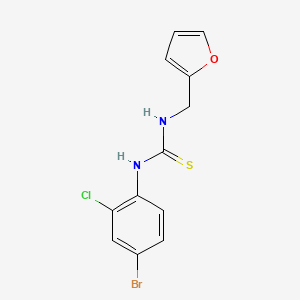
![N'-[2-(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide](/img/structure/B5864748.png)
![4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5864757.png)
![N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE](/img/structure/B5864761.png)
![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B5864769.png)


